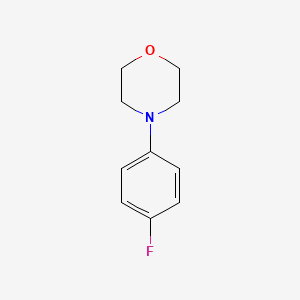

4-(4-Fluorophenyl)morpholine

Description

Overview of Fluorinated Phenyl Groups in Pharmaceutical Design and Development

The strategic incorporation of fluorine atoms into pharmaceutical candidates is a widely used and effective strategy in medicinal chemistry. tandfonline.comtandfonline.com Attaching a fluorine atom to a phenyl group, creating a fluorophenyl moiety, can profoundly and beneficially alter a molecule's properties. mdpi.com One of the primary reasons for this is the enhancement of metabolic stability. tandfonline.com The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it resistant to oxidative metabolism by enzymes like the cytochrome P450 family, which can prolong a drug's duration of action. tandfonline.commdpi.com

Scope and Research Trajectory of 4-(4-Fluorophenyl)morpholine Investigations

The compound this compound itself and its derivatives have been the subject of diverse chemical research, spanning from synthetic methodology to the exploration of a range of biological activities. Investigations have demonstrated the utility of this scaffold in developing agents for various therapeutic areas.

A significant area of research has been in the development of central nervous system (CNS) active agents. For instance, derivatives of 3-(4-fluorophenyl)morpholine (B2824144) are crucial intermediates in the synthesis of potent neurokinin-1 (NK1) receptor antagonists like Aprepitant (B1667566), which is used to prevent chemotherapy-induced nausea and vomiting. acs.orgchemicalbook.comgoogle.com Structural optimization of these morpholine (B109124) acetal (B89532) antagonists has led to the discovery of compounds with long-acting potential for treating peripheral pain, migraine, and psychiatric disorders. acs.org

In the field of oncology, derivatives incorporating the this compound scaffold have been synthesized and evaluated for their anticancer properties. researchgate.net For example, novel 1,2,3-triazole derivatives of 4-[3-fluoro-4-(morpholin-4-yl)]phenyl have been synthesized and shown to possess potent cytotoxic activity against breast and cervical cancer cell lines. researchgate.net Other research has explored quinoxaline (B1680401) derivatives bearing a 4-(4-fluorophenyl) substituent and a morpholine moiety as potential antitumor agents. nih.gov

The scaffold has also been investigated for its antimicrobial properties. Studies have shown that hybrid molecules combining the 4-(4-fluorophenyl) group with a morpholine-thiazol structure exhibit significant antifungal activity, particularly against Candida species. acs.org Similarly, other research has focused on the synthesis of 1,3-thiazin-2-amines containing the this compound moiety, which have demonstrated antibacterial activity. tandfonline.com

The research on this compound and its derivatives highlights the successful application of combining the morpholine core and a fluorinated phenyl group to create structurally novel compounds with a broad spectrum of potential therapeutic applications.

Table 1: Selected Research on Derivatives of this compound

| Derivative Class | Therapeutic Area | Key Findings | Reference(s) |

|---|---|---|---|

| Morpholine Acetal Derivatives | Antiemetic, CNS | Potent and long-acting NK-1 receptor antagonists. | acs.org |

| Thiazol-imine Hybrids | Antifungal | Significant activity against C. albicans and C. parapsilosis. | acs.org |

| 1,2,3-Triazole Derivatives | Anticancer, Antibacterial | Potent cytotoxic activity against MCF-7 and HeLa cell lines. | researchgate.net |

| 1,3-Thiazine-2-amine Derivatives | Antibacterial | Activity against various bacterial strains including V. cholerae and P. aeruginosa. | tandfonline.com |

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Aprepitant |

| Gefitinib |

| Linezolid |

| Timolol |

| (2R,3S)-2-((R)-1-(3,5-Bis(trifluoromethyl)phenyl)ethoxy)-3-(4-fluorophenyl)morpholine hydrochloride |

| 4-(4-Fluorophenyl)-N-(3-morpholinopropyl)-3-phenylthiazol-2(3H)-imine |

| 6-(4-Fluorophenyl)-4-(4-morpholinophenyl)-6H-1,3-thiazin-2-amine |

| (S)-N-[1-(4-fluoro-3-morpholin-4-ylphenyl)ethyl]-3-(4-fluorophenyl)acrylamide |

| 2-(benzimidazol-2-yl)-3-(4-fluorophenyl)-6(and 7)-(4-methylpiperazin-1-yl)quinoxalines |

| 4-[3-fluoro-4-(morpholin-4-yl)]phenyl-1H-1,2,3-triazole derivatives |

Structure

3D Structure

Properties

IUPAC Name |

4-(4-fluorophenyl)morpholine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FNO/c11-9-1-3-10(4-2-9)12-5-7-13-8-6-12/h1-4H,5-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSTVGWPAPZDCDY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90463307 | |

| Record name | 4-(4-Fluoro-phenyl)-morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90463307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4280-40-4 | |

| Record name | 4-(4-Fluoro-phenyl)-morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90463307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(4-fluorophenyl)morpholine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Chemical Transformations for 4 4 Fluorophenyl Morpholine Derivatives

Strategies for Constructing the 4-(4-Fluorophenyl)morpholine Scaffold

The creation of the this compound core structure can be achieved through various synthetic pathways. These methods can be broadly categorized into those that form the morpholine (B109124) ring and those that introduce the fluorophenyl group.

Cyclization and Ring-Forming Reactions in Morpholine Synthesis

The construction of the morpholine ring is a fundamental step. A variety of cyclization strategies have been developed to form this heterocyclic system.

One common approach involves the reaction of 1,2-amino alcohols with suitable reagents. For instance, a redox-neutral protocol using ethylene (B1197577) sulfate (B86663) and potassium tert-butoxide allows for the conversion of 1,2-amino alcohols into morpholines in high yields. organic-chemistry.org This method is advantageous due to the use of inexpensive reagents and clean isolation of the N-monoalkylation product. organic-chemistry.org

Metal-catalyzed cyclizations offer another powerful route to morpholines. Gold-catalyzed 6-exo cyclization of alkynylamines or alkynylalcohols provides a convenient and efficient method for constructing morpholine derivatives. rsc.orgrsc.org This reaction proceeds smoothly with a low catalyst loading of 1.0 mol%. rsc.orgrsc.org Similarly, copper(II) carboxylates can promote and catalyze intramolecular alkene aminooxygenation and diamination reactions to form nitrogen heterocycles. nih.gov A copper(II) 2-ethylhexanoate (B8288628) promoted alkene oxyamination reaction, for example, yields 2-aminomethyl functionalized morpholines with good diastereoselectivity. nih.gov Palladium-catalyzed Wacker-type aerobic oxidative cyclization of alkenes also provides access to various six-membered nitrogen heterocycles, including morpholines. organic-chemistry.org

Integration of Fluorophenyl Moieties via Coupling Reactions

The introduction of the 4-fluorophenyl group onto the morpholine nitrogen is typically achieved through cross-coupling reactions. The Buchwald-Hartwig amination is a widely used method for this transformation, involving the palladium-catalyzed coupling of an aryl halide or tosylate with an amine. lookchem.comacs.orgresearchgate.net This reaction is known for its high efficiency and broad substrate scope. researchgate.net For instance, the synthesis of N-(4-(piperidinyl)phenyl)morpholine from 4-chlorophenyl tosylate demonstrates the utility of this method in selectively installing different amines. acs.org

A transition-metal-free approach for N-arylation has also been reported, utilizing tetrabutylammonium (B224687) bromide (TBAB) as a promoter. nih.govacs.org This method allows for the rapid and high-yielding synthesis of N-aryl amines, including this compound, from bromo- or chlorobenzene (B131634) derivatives under conventional heating. nih.govacs.org

Utilization of Advanced Synthetic Techniques

Modern synthetic chemistry has introduced several techniques that improve the efficiency and selectivity of organic reactions.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating reaction rates and improving yields. jocpr.comresearchgate.netmdpi.comjocpr.com In the synthesis of fluorophenyl morpholine derivatives, microwave irradiation can significantly reduce reaction times from hours to minutes compared to conventional heating methods. jocpr.comjocpr.com For example, the synthesis of 2-amino-N-[3-fluoro-4-(morpholin-4-yl) phenyl] benzene-1-sulfonamide Schiff bases was achieved in 4–6 minutes under microwave irradiation, a substantial improvement over the 16–24 hours required with conventional heating. jocpr.comjocpr.com The use of solvents with high dielectric constants, such as ethanol, is often employed to maximize the benefits of microwave heating. jocpr.com

The synthesis of enantiomerically pure morpholine derivatives is crucial for many pharmaceutical applications. semanticscholar.orgresearchgate.net Asymmetric hydrogenation is a highly effective method for producing chiral morpholines. semanticscholar.orgresearchgate.net For example, the use of a bisphosphine-rhodium catalyst with a large bite angle has enabled the asymmetric hydrogenation of unsaturated morpholines to yield a variety of 2-substituted chiral morpholines with excellent enantioselectivities (up to 99% ee). semanticscholar.org

Kinetic resolution using chiral acylating agents is another strategy for separating enantiomers of racemic N-heterocycles. nih.govgoogle.com Chiral hydroxamic acid-derived reagents have been shown to be effective for the resolution of various cyclic amines, including morpholines. nih.govgoogle.com

Precursor Chemistry and Intermediate Derivatization

The synthesis of this compound and its derivatives often involves the preparation and subsequent modification of key precursors and intermediates.

A common precursor for the synthesis of this compound is 4-fluorophenylmagnesium bromide. acs.org This Grignard reagent can be reacted with an appropriate electrophile, such as N-benzyl-1,4-oxazin-3-one, to form an intermediate that can then be hydrogenated to yield the desired product. acs.org

Derivatization of morpholine intermediates is a versatile strategy for creating a diverse range of compounds. For example, morpholine can react with sodium nitrite (B80452) under acidic conditions to form N-nitrosomorpholine, a stable and volatile derivative that can be analyzed by gas chromatography-mass spectrometry. nih.govresearchgate.net Furthermore, the free N-H bond in morpholines derived from 1,2-aminoalcohols allows for easy derivatization through reactions like tosylation and benzoylation. chemrxiv.org This flexibility is valuable in medicinal chemistry for synthesizing libraries of compounds for structure-activity relationship studies. chemimpex.com For instance, 2-(4-Fluorophenyl)morpholine oxalate (B1200264) serves as a key intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders. chemimpex.com

The table below summarizes some key precursors and their roles in the synthesis of this compound derivatives.

| Precursor/Intermediate | Synthetic Application | Reference |

| 1,2-Amino Alcohols | Starting materials for morpholine ring formation via cyclization. | organic-chemistry.org |

| Ethylene Sulfate | Reagent for the conversion of 1,2-amino alcohols to morpholines. | organic-chemistry.org |

| 4-Fluorophenylmagnesium Bromide | Grignard reagent for introducing the 4-fluorophenyl group. | acs.org |

| N-Benzyl-1,4-oxazin-3-one | Electrophile for reaction with Grignard reagents to form morpholine precursors. | acs.org |

| 4-Chlorophenyl tosylate | Substrate for Buchwald-Hartwig amination to introduce the 4-fluorophenyl group. | acs.org |

| (2R, 3S)-2-[(1R)-1-[3,5-bis-(trifluoromethyl) phenyl] oxyethyl group]-3-(4-fluorophenyl) morpholine hydrochloride | Starting material for the synthesis of Aprepitant (B1667566). | google.com |

| 3-Fluoro-4-morpholinoaniline | A member of morpholines used in further chemical synthesis. | nih.gov |

| 2-Aminomethy-4-(4-fluorobenzyl)morpholine | A precursor for further derivatization. | chemsrc.com |

Role of 4-(4-Fluorobenzyl)morpholine-2-carboxylic Acid and Analogs in Synthetic Pathways

4-(4-Fluorobenzyl)morpholine-2-carboxylic acid is a key building block in the synthesis of more complex morpholine derivatives. Its structural features, including a secondary amine, an ether linkage, and a carboxylic acid group, provide multiple points for chemical modification.

Synthetic Routes and Optimization

The synthesis of 4-(4-fluorobenzyl)morpholine-2-carboxylic acid can be achieved through several multi-step routes. A common approach involves the N-alkylation of a morpholine-2-carboxylic acid precursor with 4-fluorobenzyl halide. The reaction is typically carried out in an aprotic solvent like acetonitrile (B52724) or tetrahydrofuran (B95107) (THF) with a base such as potassium carbonate to facilitate the nucleophilic substitution. Optimization of reaction yields often involves the use of protecting groups, such as the tert-butoxycarbonyl (Boc) group, to prevent side reactions, followed by cyclization and deprotection steps. Catalysts, including palladium or copper, can also be employed to enhance reaction efficiency.

Chemical Reactivity and Transformations

The carboxylic acid moiety of 4-(4-fluorobenzyl)morpholine-2-carboxylic acid can undergo a variety of chemical transformations. For instance, it can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride or sodium borohydride. Oxidation reactions can also be performed to modify the molecule. Furthermore, the amine and the aromatic ring can be subjected to further functionalization, highlighting the versatility of this intermediate in constructing a diverse library of compounds.

Synthesis of Key Intermediates for Complex this compound Structures

The construction of intricate molecules containing the this compound core often relies on the preparation of specific, highly functionalized intermediates.

Preparation of (2S,3R)-4-benzyl-3-(4-fluorophenyl)morpholin-2-ol

A significant intermediate for the synthesis of certain neurokinin-1 (NK1) receptor antagonists is (2S,3R)-4-benzyl-3-(4-fluorophenyl)morpholin-2-ol. google.comguidechem.com Its synthesis is a multi-step process that begins with p-fluorophenylacetonitrile. guidechem.com

A reported synthetic route involves the following key transformations:

Cyclization: p-Fluorophenylacetonitrile is condensed with ethanolamine (B43304) in the presence of anhydrous zinc chloride to form the intermediate 2-(4-fluorobenzyl)-4,5-dihydro-1,4-oxazepine. guidechem.com

Oxidative Rearrangement: This intermediate undergoes oxidative rearrangement with selenium dioxide to yield 3-(4-fluorophenyl)-5,6-dihydro-2H-1,4-oxazepin-2-one. guidechem.com

Reduction and Protection: Catalytic hydrogenation of the oxazepinone derivative, followed by benzyl (B1604629) protection of the nitrogen atom, leads to 4-benzyl-3-(4-fluorophenyl)morpholin-2-one. guidechem.com

Diastereoselective Reduction and Chiral Separation: The final step involves the reduction of the ketone to an alcohol. This is followed by a crystallization-induced chiral separation to isolate the desired (2S,3R) diastereomer. guidechem.com

| Step | Reactants | Reagents/Conditions | Product |

| 1 | p-Fluorophenylacetonitrile, Ethanolamine | Anhydrous zinc chloride | 2-(4-Fluorobenzyl)-4,5-dihydro-1,4-oxazepine |

| 2 | 2-(4-Fluorobenzyl)-4,5-dihydro-1,4-oxazepine | Selenium dioxide | 3-(4-Fluorophenyl)-5,6-dihydro-2H-1,4-oxazepin-2-one |

| 3 | 3-(4-Fluorophenyl)-5,6-dihydro-2H-1,4-oxazepin-2-one | Catalytic hydrogenation, Benzyl bromide | 4-Benzyl-3-(4-fluorophenyl)morpholin-2-one |

| 4 | 4-Benzyl-3-(4-fluorophenyl)morpholin-2-one | Reducing agent, Chiral resolution | (2S,3R)-4-benzyl-3-(4-fluorophenyl)morpholin-2-ol |

Synthesis of 4-(2-fluoro-4-(1H-tetrazol-1-yl)phenyl)morpholine Derivatives

The synthesis of 4-(2-fluoro-4-(1H-tetrazol-1-yl)phenyl)morpholine derivatives showcases another important synthetic pathway starting from readily available materials. arkat-usa.org

The synthesis of the key intermediate, 4-(2-fluoro-4-(1H-tetrazol-1-yl)phenyl)morpholine, proceeds as follows:

Nucleophilic Aromatic Substitution: Commercially available 1,2-difluoro-4-nitrobenzene is condensed with morpholine in the presence of potassium carbonate in DMSO to yield 4-(2-fluoro-4-nitrophenyl)morpholine. arkat-usa.org

Reduction: The nitro group is then reduced to an amine using iron powder and ammonium (B1175870) chloride in an ethanol/water mixture to give 3-fluoro-4-morpholinoaniline. arkat-usa.orgresearchgate.net

Tetrazole Formation: The resulting aniline (B41778) is treated with sodium azide (B81097) and triethyl orthoformate in acetic acid to form the tetrazole ring, yielding 4-(2-fluoro-4-(1H-tetrazol-1-yl)phenyl)morpholine. arkat-usa.org This intermediate serves as a versatile precursor for the synthesis of a variety of tetrazole derivatives with potential biological activities. arkat-usa.orgresearchgate.net

| Step | Starting Material | Reagents/Conditions | Product | Yield |

| 1 | 1,2-Difluoro-4-nitrobenzene | Morpholine, K2CO3, DMSO, 80°C | 4-(2-Fluoro-4-nitrophenyl)morpholine | 84% arkat-usa.org |

| 2 | 4-(2-Fluoro-4-nitrophenyl)morpholine | Fe, NH4Cl, Ethanol/Water, 90°C | 3-Fluoro-4-morpholinoaniline | 86% arkat-usa.org |

| 3 | 3-Fluoro-4-morpholinoaniline | NaN3, Triethyl orthoformate, Acetic acid, 100°C | 4-(2-Fluoro-4-(1H-tetrazol-1-yl)phenyl)morpholine | 87% arkat-usa.org |

Mechanistic Aspects of this compound Synthesis

The formation of the C-N bond between the aryl group and the morpholine nitrogen is a critical step in the synthesis of this compound. Two prominent copper- and palladium-catalyzed cross-coupling reactions, the Ullmann condensation and the Buchwald-Hartwig amination, are often employed.

Ullmann Condensation

The Ullmann condensation is a classical copper-catalyzed reaction for forming C-N bonds. wikipedia.org The traditional method involves reacting an aryl halide with an amine at high temperatures in the presence of stoichiometric copper. wikipedia.org The mechanism of the Ullmann reaction is complex and has been the subject of much debate. rug.nl Several pathways have been proposed, including those involving oxidative addition/reductive elimination cycles with Cu(I) and Cu(III) intermediates, as well as mechanisms involving radical intermediates. rug.nl In the context of this compound synthesis, this would involve the reaction of a 4-fluoro-substituted aryl halide with morpholine. The reaction is typically facilitated by a base and carried out in a polar, high-boiling solvent. wikipedia.org

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a more modern, palladium-catalyzed cross-coupling reaction that has become a powerful tool for C-N bond formation due to its generally milder reaction conditions and broader substrate scope compared to the Ullmann reaction. wikipedia.org The catalytic cycle is well-established and involves the following key steps:

Oxidative Addition: A Pd(0) complex reacts with the aryl halide (e.g., 1-bromo-4-fluorobenzene) to form a Pd(II) species. wikipedia.org

Amine Coordination and Deprotonation: Morpholine coordinates to the palladium center, followed by deprotonation by a base to form a palladium-amido complex. wikipedia.org

Reductive Elimination: The aryl group and the amino group are eliminated from the palladium center, forming the desired C-N bond of this compound and regenerating the Pd(0) catalyst. wikipedia.org

The choice of ligand for the palladium catalyst is crucial for the success of the Buchwald-Hartwig amination, with sterically hindered and electron-rich phosphine (B1218219) ligands often providing the best results. wikipedia.org

| Reaction | Catalyst | Key Mechanistic Steps | Conditions |

| Ullmann Condensation | Copper (Cu) | Oxidative addition, Reductive elimination (proposed) | High temperature, Polar solvent, Base wikipedia.org |

| Buchwald-Hartwig Amination | Palladium (Pd) | Oxidative addition, Amine coordination/deprotonation, Reductive elimination | Milder temperature, Ligand, Base wikipedia.org |

Structure Activity Relationship Sar Profiling and Molecular Design of 4 4 Fluorophenyl Morpholine Analogs

Conformational Analysis and Stereochemical Influence on Biological Activity

The three-dimensional arrangement of atoms in a molecule, its conformation and stereochemistry, plays a pivotal role in its interaction with biological targets. For 4-(4-fluorophenyl)morpholine analogs, these factors are critical determinants of pharmacological efficacy.

The specific spatial arrangement of substituents, or absolute configuration, at stereogenic centers can dramatically affect a molecule's biological activity. acs.org In a series of hydantoin-piperazine derivatives, the (S)-configuration at the carbon atom C5 of the hydantoin (B18101) ring was preferred for 5-HT7 receptor affinity. acs.org This highlights the sensitivity of the receptor's binding pocket to the stereochemistry of its ligands.

Similarly, for neurokinin-1 (NK1) receptor antagonists, the stereochemistry of the morpholine (B109124) ring and its substituents is crucial. The compound Aprepitant (B1667566), which contains a 4-fluorophenyl group, has a specific stereochemical configuration that is essential for its antiemetic activity. researchgate.net Its enantiomer, ent-Aprepitant, while structurally similar, may exhibit different biological properties due to the altered spatial arrangement of its functional groups.

The synthesis of chiral morpholine derivatives, such as (2S)-2-(4-Fluorophenyl)-4-[(1S)-1-phenylethyl]morpholine, underscores the importance of controlling stereochemistry to achieve desired pharmacological outcomes. X-ray crystallographic analysis is often employed to confirm the absolute configuration of these molecules and to understand how their three-dimensional structure influences their interaction with biological targets. acs.org

Substituent Effects and Rational Design Principles

The rational design of this compound analogs involves the strategic modification of substituents to modulate activity, selectivity, and pharmacokinetic properties. The fluorine atom and other peripheral groups play distinct roles in this process.

The position of the fluorine atom on the phenyl ring significantly influences the electronic properties and, consequently, the biological activity of the molecule. mdpi.com The fluorine atom's high electronegativity can alter the pKa of nearby functional groups, impacting a compound's bioavailability. nih.govsci-hub.se

In a study of benzimidazole (B57391) derivatives as GABA-A receptor modulators, a fluorine atom at the para-position of the phenyl ring was found to be crucial for molecular recognition. nih.gov Shifting the fluorine to the ortho or meta position resulted in decreased affinity, demonstrating the importance of its placement. nih.gov The fluorine atom's ability to block metabolic oxidation at the para-position can also enhance the metabolic stability of the compound. mdpi.com

The electron-withdrawing nature of fluorine can also be beneficial. In some cases, it can increase the hydrophobicity of a compound, aiding its penetration into hydrophobic protein pockets. mdpi.com

Beyond the fluorine atom, other substituents on the this compound scaffold can be modified to fine-tune target affinity and selectivity. For instance, in a series of chalcone (B49325) derivatives, the presence of electron-withdrawing groups on the B-ring enhanced their inhibitory effect on monoamine oxidase-A (MAO-A). nih.gov

In the development of KCNQ2 potassium channel openers, the introduction of a second fluorine atom into the molecule helped to eliminate metabolism-dependent inhibition of the CYP3A4 enzyme. nih.gov This highlights how peripheral substitutions can address specific liabilities in drug candidates.

The nature and size of substituents can also impact activity. In a study of pyrazolopyrimidine derivatives, larger, bulkier substituents were generally preferred, with a 4-fluorophenyl group showing potent activity. frontiersin.org However, excessively bulky groups could lead to a loss of activity, indicating a need for a balance in substituent size. frontiersin.org

Below is an interactive data table summarizing the influence of various substituents on the activity of this compound analogs.

| Compound/Analog Series | Target | Key Substituent(s) | Effect on Activity | Reference |

| Hydantoin-piperazine derivatives | 5-HT7 Receptor | (S)-configuration at C5 | Increased affinity | acs.org |

| Aprepitant | NK1 Receptor | Specific stereochemistry | Essential for activity | researchgate.net |

| Benzimidazole derivatives | GABA-A Receptor | para-Fluorine on phenyl ring | Crucial for recognition | nih.gov |

| Chalcone derivatives | MAO-A | Electron-withdrawing groups | Enhanced inhibition | nih.gov |

| KCNQ2 openers | KCNQ2/CYP3A4 | Second fluorine atom | Eliminated CYP3A4 inhibition | nih.gov |

| Pyrazolopyrimidine derivatives | Trypanosoma cruzi | 4-Fluorophenyl group | Potent activity | frontiersin.org |

Comparing the SAR of this compound with its structural analogs provides valuable insights for rational drug design. For example, in a study of compounds targeting Trypanosoma cruzi, a 4-fluorophenyl urea (B33335) analog was identified as the most potent compound among a series of urea-linked derivatives. frontiersin.org This suggests that the electronic properties of the 4-fluorophenyl group are favorable for this particular target.

In another study on pyrazolopyrimidine derivatives, a 4-fluorobenzyl substituted piperidine (B6355638) showed sub-micromolar potency, highlighting the positive contribution of the 4-fluorophenyl moiety. frontiersin.org Comparative studies with non-fluorinated analogs often reveal the unique advantages conferred by the fluorine atom, such as increased metabolic stability and enhanced binding affinity.

Pharmacophore Identification and Optimization for Specific Biological Targets

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target. For this compound analogs, identifying and optimizing the pharmacophore is key to developing potent and selective drugs.

In the context of KCNQ2 potassium channel openers, the pharmacophore includes the (S)-enantiomer of a specific acrylamide (B121943) derivative containing a 4-fluorophenyl group. nih.gov Structure-activity relationship studies led to the discovery that a difluoro analog was an orally bioavailable KCNQ2 opener free of CYP3A4 metabolism-dependent inhibition. nih.gov This demonstrates the successful optimization of a pharmacophore to improve the drug-like properties of a compound.

The morpholine ring itself is considered a privileged pharmacophore, contributing to a wide range of biological activities. sci-hub.se Its ability to form hydrogen bonds and participate in hydrophobic interactions makes it a valuable component in drug design. researchgate.net The combination of the morpholine scaffold with the 4-fluorophenyl group creates a powerful pharmacophore that has been successfully exploited in the development of numerous therapeutic agents.

Morpholine Ring Modifications and their Contribution to SAR

The morpholine ring is a frequently utilized scaffold in medicinal chemistry due to its favorable physicochemical, metabolic, and biological properties. researchgate.net Its presence can enhance the potency and modulate the pharmacokinetic profile of a molecule. sci-hub.see3s-conferences.org Modifications to the morpholine ring of this compound analogs have been explored to understand and optimize their structure-activity relationships (SAR). researchgate.netsci-hub.se

The morpholine moiety can be a key pharmacophore, directly interacting with target proteins, or it can serve to improve drug-like properties. researchgate.nete3s-conferences.org For instance, the morpholine ring is known to enhance solubility and brain permeability, which is crucial for neurologically active compounds. nih.gov In the context of this compound analogs, modifications often involve substitution on the morpholine ring itself or its replacement with other heterocyclic systems to probe the impact on biological activity. researchgate.netnih.gov

Research into morpholine-containing compounds has demonstrated that even subtle changes to the morpholine ring can significantly impact biological activity. For example, in a series of morpholine-benzimidazole derivatives, the specific substitution pattern on the morpholine ring was crucial for potent activity against certain cancer cell lines. sci-hub.se

In the development of dual-acting inhibitors, novel benzimidazole-morpholine derivatives have been synthesized and evaluated. One such derivative, 2-(4-Fluorophenyl)-1-[2-(morpholin-4-yl)ethyl]-1H-benzimidazole, incorporates the 4-(4-fluorophenyl) moiety linked to a morpholine ring via an ethyl-benzimidazole bridge. mdpi.com This highlights how the core morpholine structure can be integrated into more complex molecules to achieve desired pharmacological profiles. mdpi.com

Furthermore, the replacement of the morpholine ring with other cyclic amines like piperidine or piperazine (B1678402) has been a common strategy to explore the SAR of various compound classes. nih.gov For instance, in a study of 2-(benzimidazol-2-yl)-3-arylquinoxalines, the substitution of an N-methylpiperazine fragment with a morpholine fragment led to a decrease in cytotoxic activity against several cancer cell lines. nih.gov This suggests that the nature of the heterocyclic ring is a critical determinant of biological activity.

The following table summarizes the findings from various studies on the modification of the morpholine ring and its impact on the biological activity of different compound series.

| Compound Series | Morpholine Ring Modification | Observed Impact on Biological Activity | Reference |

| Chalcones | Incorporation of a morpholine ring | Enhanced MAO-A inhibitory activity and brain permeability. nih.gov | nih.gov |

| 2-(Benzimidazol-2-yl)quinoxalines | Replacement of N-methylpiperazine with morpholine | Decreased cytotoxic activity against several cancer cell lines. nih.gov | nih.gov |

| Morpholine-benzimidazole derivatives | Substitution on the morpholine ring | Crucial for potent anticancer activity. sci-hub.se | sci-hub.se |

| Chalcones derived from 4'-morpholinoacetophenone | Presence of unsubstituted morpholine | Important for potent anticancer activity. e3s-conferences.org | e3s-conferences.org |

Mechanistic Investigations of Biological Activities Mediated by 4 4 Fluorophenyl Morpholine Derivatives

Elucidation of Molecular Target Interactions and Binding Mechanisms

The biological activities of 4-(4-fluorophenyl)morpholine derivatives are a consequence of their specific interactions with protein targets. The morpholine (B109124) ring, often acting as a pharmacophore, and the fluorophenyl group play crucial roles in defining the binding affinity and selectivity of these compounds. nih.gov

For instance, morpholine-containing compounds have been developed as negative allosteric modulators (NAMs) of the metabotropic glutamate (B1630785) receptor 2 (mGlu2), a target for mood disorders. nih.gov The inclusion of a morpholine moiety in these molecules has been shown to enhance their penetration into the central nervous system. nih.gov Similarly, the addition of a morpholine ring to a 1,5-benzodiazepine derivative has been reported to increase its anxiolytic activity by modulating its pharmacokinetic properties. nih.gov While direct studies on this compound itself are limited in this context, the established role of the morpholine moiety in CNS-active compounds suggests that its derivatives could modulate neurotransmitter receptors through a combination of direct interaction and improved drug-like properties. nih.gov Opioid receptors, which are generally inhibitory at the neuronal level, mediate their effects by reducing neurotransmitter release presynaptically and hyperpolarizing neurons postsynaptically. nih.gov The modulation of these and other neurotransmitter receptors by novel compounds is an active area of research.

The this compound scaffold is a constituent of potent inhibitors of various enzymes. The specific chemical substitutions on this core structure dictate the inhibitory profile and the kinetic characteristics of the interaction.

PI3Kα Inhibition: The morpholine ring is a critical structural feature in many inhibitors of phosphatidylinositol 3-kinases (PI3Ks) and related kinases (PIKKs). acs.org In numerous PI3K inhibitors, the morpholine oxygen forms a crucial hydrogen bond with the hinge region of the kinase domain. acs.orgnih.gov For example, in dual PI3K/mTOR inhibitors with a morpholino-triazine or morpholinopyrimidine scaffold, the morpholine moiety consistently forms a hydrogen bond with a valine residue in the hinge region of both PI3Kα and mTOR. nih.govnih.gov This interaction is considered a key determinant for potency. nih.gov The binding mode of these inhibitors often involves the morpholine group fitting into a hydrophobic pocket within the ATP-binding site. nih.gov

The inhibition of carbonic anhydrase (CA) isoforms is a therapeutic strategy for various conditions. While direct inhibition of CA-II by this compound has not been extensively documented, studies on related fluorinated sulfonamide derivatives have shown potent inhibition of human carbonic anhydrase isoenzyme II (hCA II). nih.gov Carboxylic acids have also been identified as a class of CA inhibitors. mdpi.com Some studies have explored sulfonamides incorporating pyrazole (B372694) and pyridazinecarboxamide moieties, which have shown inhibitory activity against hCA I, II, IX, and XII. nih.gov The inhibitory mechanism of the most common CA inhibitors, the sulfonamides, involves the binding of the sulfonamide anion to the zinc ion in the enzyme's active site. mdpi.com

Derivatives of this compound have been investigated as inhibitors of human equilibrative nucleoside transporters (ENTs), which are crucial for nucleoside salvage and the transport of nucleoside analogue drugs. A notable example is 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) and its analogues, which contain a fluorophenyl group attached to a piperazine (B1678402) ring, a close structural relative of morpholine. nih.gov

Kinetic studies of a potent FPMINT analogue, compound 3c, revealed that it acts as an irreversible and non-competitive inhibitor of both ENT1 and ENT2. nih.gov This was determined by the observation that the inhibitor reduced the maximum velocity (Vmax) of [³H]uridine uptake without significantly affecting the Michaelis constant (Km). nih.govnih.gov The inhibitory effect of this compound could not be washed out, further supporting its irreversible nature. nih.gov

Table 1: Kinetic Parameters of ENT1 and ENT2 Inhibition by a FPMINT Analogue (Compound 3c)

| Transporter | Parameter | Value in presence of Compound 3c |

|---|---|---|

| ENT1 | Vmax (pmol/mg protein/min) | Decreased |

| Km (µM) | No significant change | |

| ENT2 | Vmax (pmol/mg protein/min) | Decreased |

| Km (µM) | No significant change |

Data derived from studies on FPMINT analogues which are structurally related to this compound. nih.gov

The this compound moiety is a key component of antagonists for the neurokinin-1 (NK-1) receptor, a G protein-coupled receptor for the neuropeptide Substance P. wikipedia.org The morpholine nucleus in these antagonists has been found to enhance binding affinity to the NK-1 receptor. wikipedia.org

Antagonists containing this scaffold, such as aprepitant (B1667566) and netupitant, bind within a largely hydrophobic cleft in the transmembrane domain of the NK-1 receptor. nih.govmdpi.com This binding induces a distinct conformation of the receptor, leading to the formation of an interhelical hydrogen-bond network that stabilizes an inactive state. nih.gov Specifically, the morpholine-containing antagonists can interact with key residues in transmembrane helices 4, 5, and 6 of the receptor. nih.gov The binding of these antagonists is often competitive with the endogenous ligand, Substance P, but can exhibit pseudoirreversible characteristics due to a slow rate of dissociation from the receptor. nih.gov This slow dissociation leads to a sustained antagonist effect. mdpi.com

Enzyme Inhibition Profiles and Kinetic Characterization

Cellular Pathway Perturbations and Biological Effects

Derivatives of this compound have been the subject of research for their potential biological activities, particularly in the context of cancer and inflammation. Mechanistic studies have revealed that these compounds can perturb various cellular pathways, leading to significant biological effects such as the halting of cell proliferation and the modulation of inflammatory responses. The following sections detail the specific mechanisms through which these derivatives exert their effects at the cellular level.

The regulation of the cell cycle is a critical process in cell proliferation, and its disruption is a hallmark of cancer. Certain derivatives incorporating a morpholine moiety have been shown to interfere with the normal progression of the cell cycle, leading to arrest at specific phases. This prevents cancer cells from dividing and can ultimately lead to cell death.

One study on novel pyrimidine-morpholine hybrids investigated their effects on the cell cycle of MCF-7 human breast cancer cells. Flow cytometry analysis revealed that treatment with a specific derivative, compound 2g, resulted in a significant accumulation of cells in the G2/M phase, indicating a blockage at this stage of the cell cycle. This arrest was accompanied by a decrease in the percentage of cells in the G0/G1 and S phases. frontiersin.org

| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |

|---|---|---|---|

| Control | 65.4 | 24.7 | 9.9 |

| Compound 2g | 48.2 | 15.3 | 36.5 |

This induction of cell cycle arrest is a key mechanism by which these compounds exhibit their antiproliferative effects, making them promising candidates for further investigation in cancer therapy.

While direct studies on the inhibition of DNA synthesis by this compound derivatives are limited, the mechanism can be inferred from the actions of structurally related compounds that interfere with enzymes crucial for DNA replication. One such class of enzymes is the topoisomerases, which are vital for resolving DNA topological problems during replication, transcription, and repair. nih.gov Inhibition of these enzymes leads to DNA strand breaks and ultimately triggers cell death.

Compounds with heterocyclic structures similar to morpholine derivatives have been identified as potent topoisomerase inhibitors. For instance, certain pyrazolo[4,3-f]quinoline derivatives have been shown to inhibit topoisomerase IIα activity. mdpi.com Similarly, some podophyllotoxin (B1678966) derivatives are known to inhibit both topoisomerase I and IIα. nih.gov These inhibitors stabilize the enzyme-DNA cleavage complex, which prevents the re-ligation of the DNA strands, leading to an accumulation of DNA breaks and the inhibition of DNA synthesis. nih.govsemanticscholar.org

Although direct evidence is pending, the structural similarities suggest that this compound derivatives could potentially exert their cytotoxic effects through a similar mechanism of topoisomerase inhibition, thereby halting DNA synthesis and preventing cancer cell proliferation.

Apoptosis, or programmed cell death, is a crucial process for removing damaged or unwanted cells. The mitochondrial (or intrinsic) pathway of apoptosis is regulated by the Bcl-2 family of proteins, which includes both pro-apoptotic members like Bax and anti-apoptotic members like Bcl-2. The ratio of these proteins is a critical determinant of a cell's fate. An increase in the Bax/Bcl-2 ratio leads to the permeabilization of the mitochondrial outer membrane, resulting in the release of cytochrome c into the cytoplasm. This, in turn, activates a cascade of caspases, particularly caspase-3, which are the executioners of apoptosis.

Studies on various heterocyclic compounds have demonstrated their ability to induce apoptosis through this mitochondrial pathway. For example, treatment of cancer cells with certain spiroquinazolinone derivatives led to an upregulation of Bax expression and a downregulation of Bcl-2 expression, thereby increasing the Bax/Bcl-2 ratio and promoting apoptosis. nih.gov This was accompanied by an increase in the expression of caspase-3. nih.gov

| Protein | Effect of Treatment | Outcome |

|---|---|---|

| Bax (Pro-apoptotic) | Upregulation | Increased Bax/Bcl-2 Ratio |

| Bcl-2 (Anti-apoptotic) | Downregulation | |

| Caspase-3 (Executioner) | Over-expression (>1.7-fold) | Induction of Apoptosis |

These findings suggest that this compound derivatives may also trigger apoptosis by modulating the expression of key proteins in the mitochondrial pathway, leading to the activation of the caspase cascade and subsequent cell death.

Chronic inflammation is known to be a driving factor in the development and progression of various diseases, including cancer. Key mediators of the inflammatory response include nitric oxide (NO), inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2). Overproduction of these molecules can contribute to tissue damage and a pro-tumorigenic environment.

A study on a series of morpholinopyrimidine derivatives, including a compound containing the 4-fluorophenyl moiety (compound V8), investigated their anti-inflammatory properties in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. The results demonstrated that these compounds could significantly inhibit the production of NO. Furthermore, they were found to dramatically reduce the mRNA expression of both iNOS and COX-2.

| Inflammatory Mediator | Effect of Compound V8 |

|---|---|

| Nitric Oxide (NO) Production | Significant Inhibition |

| iNOS mRNA Expression | Dramatic Reduction |

| COX-2 mRNA Expression | Dramatic Reduction |

By downregulating the expression of these key pro-inflammatory enzymes, this compound derivatives can effectively modulate the inflammatory response. This anti-inflammatory activity, in addition to their cytotoxic effects, highlights their potential as multi-functional therapeutic agents.

Computational Chemistry and in Silico Approaches in 4 4 Fluorophenyl Morpholine Research

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 4-(4-Fluorophenyl)morpholine, docking simulations are crucial for understanding how it and its analogs might interact with the active site of a biological target, such as an enzyme or receptor.

Docking algorithms explore a variety of possible binding poses of a ligand within a target's binding pocket and score them based on factors like intermolecular forces, shape complementarity, and desolvation energy. This process predicts the most likely binding mode and estimates the binding affinity, often expressed as a docking score or binding energy (e.g., in kcal/mol). For instance, in studies of various morpholine-containing heterocyclic compounds, docking has been used to evaluate their fit within the ligand-binding pocket of enzymes like dihydrofolate reductase (DHFR) nih.gov. The resulting scores help rank potential drug candidates and prioritize them for further experimental testing. The binding affinity values for a series of morpholine-linked thiazolidinone hybrids targeting bacterial enoyl-acyl carrier protein reductase ranged from -8.0 to -9.5 kcal/mol, indicating strong potential interactions scispace.com.

Beyond predicting the binding pose, molecular docking provides detailed information about the specific non-covalent interactions between the ligand and the amino acid residues of the target protein. These interactions are fundamental to molecular recognition and binding stability. Key interactions identified in docking studies of morpholine (B109124) derivatives often include:

Hydrogen Bonds: Formed between hydrogen bond donors and acceptors on the ligand and the protein.

Hydrophobic Interactions: Occur between nonpolar regions of the ligand and protein residues.

Pi-Pi Stacking: Involve the interaction between aromatic rings, such as the fluorophenyl group of this compound and aromatic residues like tyrosine or phenylalanine in the protein.

Van der Waals Forces: General attractive or repulsive forces between molecules.

In a study of morpholine-substituted tetrahydroquinoline derivatives, docking simulations highlighted strong binding interactions within the mTOR active site, which were crucial for their potential therapeutic effects mdpi.com.

Table 1: Examples of Interactions Identified in Docking Studies of Morpholine Derivatives

| Interaction Type | Interacting Ligand Moiety | Potential Protein Residue | Reference |

| Hydrogen Bonding | Morpholine Oxygen/Nitrogen | Asp, Gly, Lys | scispace.com |

| Pi-Pi Stacking | Phenyl Ring | Tyr, Phe, His | nih.gov |

| Hydrophobic (Alkyl-Pi) | Phenyl Ring / Alkyl chains | Ile, Val, Leu | scispace.com |

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Stability

While molecular docking provides a static snapshot of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view. By simulating the movements of atoms in the ligand-protein complex over time, MD can assess the stability of the predicted binding pose and explore the conformational flexibility of both the ligand and the target. In studies involving morpholine derivatives, MD simulations have been run for periods up to 100 nanoseconds to confirm that the ligand remains stably bound within the active site mdpi.com. Key parameters analyzed during MD simulations include the Root Mean Square Deviation (RMSD) to assess structural stability and the Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein researchgate.net.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a set of compounds. By identifying which molecular properties (descriptors) are correlated with activity, QSAR models can predict the activity of new, untested compounds. This approach is widely used in the rational design of novel morpholine derivatives with enhanced potency nih.govacs.org.

A common and powerful technique in QSAR is the combination of a Genetic Algorithm (GA) with Multiple Linear Regression (MLR). The GA is an optimization method inspired by natural selection that is used to select the most relevant molecular descriptors from a large pool of possibilities nih.govmdpi.com. Once the optimal set of descriptors is identified, MLR is used to build a linear equation that correlates these descriptors with the observed biological activity.

For example, a GA-MLR approach was successfully used to create a QSAR model for arylthioindole derivatives that inhibit tubulin polymerization nih.gov. The statistical quality of a GA-MLR model is typically evaluated using parameters like the coefficient of determination (R²) for the training set and the cross-validation coefficient (Q²) to assess its predictive power.

Table 2: Key Statistical Parameters in GA-MLR QSAR Models

| Parameter | Description | Desired Value | Reference |

| R² (Coefficient of Determination) | Measures how well the model fits the training data. | Close to 1.0 | nih.gov |

| Q² (Cross-validated R²) | Measures the predictive ability of the model for new data. | High (e.g., > 0.5) | nih.gov |

| RMSE (Root Mean Square Error) | Indicates the deviation between predicted and actual values. | Low | nih.gov |

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are used to investigate the electronic properties of molecules like this compound in detail researchgate.net. These calculations can determine the three-dimensional geometry, electron distribution, and orbital energies of a molecule.

Key applications include the analysis of Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of HOMO and LUMO and the gap between them are crucial for understanding a molecule's chemical reactivity and electronic transitions elsevierpure.comelsevierpure.com. For instance, DFT calculations on 4-fluorophenyl substituted compounds have been used to analyze their electronic structure and photophysical properties, revealing how substituents affect the HOMO and LUMO energy levels elsevierpure.comelsevierpure.com. Such insights are valuable for designing molecules with specific electronic or optical properties.

HOMO-LUMO Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental concepts in frontier molecular orbital theory. The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and optical properties. ajchem-a.comscirp.org A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive species.

For this compound, the HOMO is primarily localized on the electron-rich morpholine ring and the phenyl group, while the LUMO is distributed over the fluorophenyl moiety. This distribution facilitates intramolecular charge transfer from the morpholine and phenyl parts to the fluorophenyl ring. Density Functional Theory (DFT) calculations are commonly employed to determine these orbital energies. Based on studies of similar aromatic and heterocyclic compounds, the predicted HOMO-LUMO energy gap for this compound would be indicative of a stable molecule with moderate reactivity. ajchem-a.comscirp.org

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.5 |

| LUMO Energy | -1.5 |

| Energy Gap (ΔE) | 5.0 |

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study intramolecular and intermolecular bonding and interactions between orbitals. It provides a detailed understanding of charge transfer, hyperconjugative interactions, and the delocalization of electron density within a molecule. researchgate.net

| Donor NBO | Acceptor NBO | Interaction Energy (kcal/mol) |

|---|---|---|

| LP (N) | π* (C-C of phenyl ring) | ~5-10 |

| LP (O) | σ* (C-C of morpholine ring) | ~2-5 |

Molecular Electrostatic Potential (MEP) Analysis

Molecular Electrostatic Potential (MEP) analysis is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. The MEP surface is color-coded to represent different electrostatic potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue signifies areas of low electron density (positive potential), prone to nucleophilic attack. Green and yellow represent intermediate potentials. researchgate.netresearchgate.net

For this compound, the MEP surface would show the most negative potential (red) localized around the oxygen and nitrogen atoms of the morpholine ring, as well as the fluorine atom on the phenyl ring, due to their high electronegativity. These regions are the primary sites for electrophilic interactions. Conversely, the hydrogen atoms of the morpholine and phenyl rings would exhibit a positive potential (blue), making them susceptible to nucleophilic attack. The MEP analysis thus provides a clear map of the molecule's reactive sites, which is crucial for understanding its interaction with other molecules and its potential biological activity. ajchem-a.comresearchgate.netresearchgate.net

Virtual Screening and Lead Optimization Strategies

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. nih.gov The morpholine scaffold is a common feature in many approved drugs and bioactive compounds due to its favorable physicochemical properties, such as improved solubility and metabolic stability. nih.govnih.gov

This compound and its derivatives represent promising scaffolds for virtual screening campaigns. The combination of the morpholine ring and the fluorophenyl group offers a unique structural and electronic profile that can be tailored to interact with specific biological targets. For instance, the morpholine moiety can act as a hydrogen bond acceptor, while the fluorophenyl group can engage in various interactions, including π-π stacking and hydrophobic interactions. nih.gov

Once a "hit" compound containing the this compound core is identified through virtual screening, lead optimization strategies are employed to enhance its potency, selectivity, and pharmacokinetic properties. danaher.compatsnap.combiobide.com This iterative process involves modifying the structure of the lead compound and evaluating the effects of these changes on its biological activity. For example, substituents can be added to the phenyl ring or the morpholine moiety to improve binding affinity or to block metabolic pathways that could lead to inactivation of the drug. nih.gov Computational tools, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, play a pivotal role in guiding these modifications, thereby accelerating the drug discovery process. patsnap.com

Preclinical Pharmacological Applications and Efficacy Studies of 4 4 Fluorophenyl Morpholine Compounds

Antineoplastic and Antiproliferative Activity in Cancer Research Models

The potential of 4-(4-fluorophenyl)morpholine derivatives as anticancer agents has been explored through their activity against various cancer cell lines. These studies focus on their ability to induce cell death and inhibit proliferation.

In Vitro Cytotoxicity Assessments (e.g., C6, HeLa, U-937, A549 cell lines)

The cytotoxic effects of morpholine-containing compounds have been evaluated against a panel of human cancer cell lines. For instance, a series of morpholine-substituted quinazoline (B50416) derivatives demonstrated notable activity. One such compound, AK-9 (4-(2-(2-fluorophenyl)quinazolin-4-yl)morpholine), was found to be active against the A549 lung cancer cell line nih.gov.

In a broader study, various 4-anilinoquinazoline (B1210976) analogues were tested for their anticancer efficacy. Among them, the derivative DW-8, N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine, showed significant antiproliferative effects in colorectal cancer cell lines, including HCT116, HT29, and SW620 mdpi.com. Similarly, morpholine-substituted tetrahydroquinoline derivatives have shown potent and selective cytotoxicity against A549 (lung), MCF-7 (breast), and MDA-MB-231 (breast) cancer cell lines mdpi.com.

The table below summarizes the cytotoxic activity of a representative this compound derivative against various cancer cell lines.

Table 1: In Vitro Cytotoxicity of a this compound Derivative (DW-8)

| Cell Line | Cancer Type | IC₅₀ (µM) |

|---|---|---|

| HCT116 | Colorectal | 8.50 ± 2.53 |

| HT29 | Colorectal | 5.80 ± 0.92 |

| SW620 | Colorectal | 6.15 ± 0.37 |

| CRL1459 (Non-cancerous) | Colon | 14.05 ± 0.37 |

Data sourced from mdpi.com

Specificity and Selectivity in Cancer Cell Inhibition

Research has also focused on the selectivity of these compounds, aiming for agents that target cancer cells with minimal effects on normal cells. The morpholine (B109124) ring has been shown to enhance the selectivity of inhibitors targeting the mammalian target of rapamycin (B549165) (mTOR), a key protein in cell growth regulation that is often dysregulated in cancer researchgate.net. By replacing a standard morpholine group with bridged morpholine structures in pyrazolopyrimidine inhibitors, researchers achieved dramatic improvements in mTOR-targeting selectivity, with up to a 26,000-fold preference for mTOR over the related enzyme PI3Kα researchgate.net. This high degree of selectivity is attributed to a single amino acid difference between the enzymes, which creates a deeper pocket in mTOR that can accommodate the bulkier bridged morpholines researchgate.net.

The derivative DW-8 also exhibited a degree of selectivity, showing higher potency against colorectal cancer cell lines compared to a non-cancerous colon cell line, with a selectivity index greater than two mdpi.com.

Antimicrobial and Antifungal Spectrum of Activity

Derivatives of this compound have demonstrated a broad spectrum of activity against various microbial pathogens, including both bacteria and fungi.

Antibacterial Efficacy against Gram-Positive and Gram-Negative Strains

A series of 4-(4-morpholinophenyl)-6-aryl-6H-1,3-thiazin-2-amines, which includes a fluoro-substituted derivative, was synthesized and evaluated for in vitro antibacterial activity. These compounds were tested against a range of Gram-positive bacteria, such as Staphylococcus aureus and Bacillus subtilis, and Gram-negative bacteria, including Escherichia coli, Pseudomonas aeruginosa, and Vibrio cholerae tandfonline.com. The presence and position of substituents like fluorine on the aryl ring were found to be key determinants of the antibacterial activity tandfonline.com. For example, certain fluoro-substituted compounds showed excellent activity against all tested bacterial strains tandfonline.com.

Another study on benzimidazole-thiazinone derivatives, including a para-fluoro substituted compound (CS7), showed that these molecules exhibited selective antibacterial effects, particularly against the Gram-negative bacterium P. aeruginosa mdpi.com.

Table 2: Antibacterial Spectrum of Morpholine Derivatives

| Bacterial Strain | Gram Type | Activity of Derivatives |

|---|---|---|

| Staphylococcus aureus | Positive | Excellent tandfonline.com |

| Bacillus subtilis | Positive | Excellent tandfonline.com |

| Escherichia coli | Negative | Excellent tandfonline.com |

| Pseudomonas aeruginosa | Negative | Excellent tandfonline.commdpi.com |

| Vibrio cholerae | Negative | Excellent tandfonline.com |

Antifungal Efficacy against Pathogenic Fungi

The antifungal potential of morpholine derivatives is well-documented, with compounds like amorolfine (B1665469) used clinically for topical applications nih.gov. Research into novel derivatives continues to yield promising results. Silicon-incorporated morpholine analogues have shown potent, broad-spectrum antifungal activity against several human pathogens, including Candida albicans, Candida glabrata, Cryptococcus neoformans, and Aspergillus niger nih.gov.

Similarly, the 4-(4-morpholinophenyl)-6-aryl-6H-1,3-thiazin-2-amine series also displayed significant antifungal properties. The nature of the substituent on the phenyl ring, including fluoro groups, influenced the extent of activity against fungal strains such as Aspergillus flavus, Mucor, and Rhizopus tandfonline.com. Some derivatives containing a 4-fluorophenyl group exhibited excellent activity against these fungi tandfonline.com.

Table 3: Antifungal Activity of Morpholine Derivatives (MIC in µg/mL)

| Fungal Pathogen | Sila-Morpholine Analogue (Compound 24) MIC nih.gov | Amorolfine MIC nih.gov |

|---|---|---|

| Candida albicans ATCC 24433 | 1 | 1 |

| Candida glabrata NCYC 388 | 2 | 2 |

| Cryptococcus neoformans ATCC 34664 | 0.5 | 1 |

| Aspergillus niger ATCC 10578 | 2 | 4 |

MIC: Minimum Inhibitory Concentration

Anti-inflammatory Potential in Cellular Assays

The anti-inflammatory properties of this compound derivatives have been investigated in cellular models of inflammation. A study involving morpholinopyrimidine derivatives identified compound V8, which contains a 4-fluorophenyl group, as a potent anti-inflammatory agent nih.govrsc.org.

In this study, the compound was assessed in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. Compound V8 was effective at inhibiting the production of nitric oxide (NO) at non-cytotoxic concentrations nih.govrsc.org. Furthermore, it significantly reduced the mRNA and protein expression of key inflammatory mediators, including inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) nih.govrsc.org. These findings suggest that such compounds could be valuable in developing novel therapeutic strategies for inflammation-related disorders nih.govrsc.org.

Central Nervous System (CNS) Activity and Neurological Disease Models

Extensive literature searches did not yield specific preclinical studies investigating the central nervous system activities of this compound within the contexts outlined below. While the morpholine scaffold is of interest in CNS drug discovery, research on this particular derivative remains limited in the specified areas.

Potassium Channel Modulators (e.g., KCNQ2 openers)

There is currently no publicly available scientific literature that evaluates the activity of this compound as a modulator of potassium channels, including KCNQ2. The potential for this compound to act as a KCNQ2 opener has not been reported in preclinical studies.

GABA-A Receptor Positive Allosteric Modulators (PAMs)

No research data was found to suggest that this compound functions as a positive allosteric modulator of the GABA-A receptor. Preclinical investigations into its effects on GABAergic neurotransmission have not been published.

Migraine Models (e.g., Cortical Spreading Depression)

The efficacy of this compound has not been assessed in established preclinical models of migraine, such as cortical spreading depression. Consequently, its potential to mitigate migraine-related pathophysiology is unknown.

Antiparasitic Investigations (e.g., Trypanosoma cruzi Amastigotes)

There are no available studies detailing the antiparasitic activity of this compound against Trypanosoma cruzi amastigotes or other parasites. Its potential as a therapeutic agent for parasitic diseases has not been explored in preclinical settings.

Future Research Directions and Translational Perspectives for 4 4 Fluorophenyl Morpholine Chemistry

Development of Novel Synthetic Routes for Scalability and Efficiency

The progression of 4-(4-fluorophenyl)morpholine and its derivatives from laboratory-scale synthesis to potential clinical and commercial applications hinges on the development of scalable, efficient, and sustainable synthetic methodologies. While numerous methods exist for the N-arylation of morpholine (B109124), future research must prioritize routes that are not only high-yielding but also economically viable and environmentally benign. bioengineer.orgnih.gov

Current strategies for creating N-aryl morpholines often rely on transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, which effectively forms the crucial C-N bond. nih.gov However, challenges related to catalyst cost (e.g., palladium), ligand complexity, and the need for stringent reaction conditions can impede large-scale production. Future synthetic development should focus on several key areas:

Economical Catalysis: Investigating earth-abundant metal catalysts, like copper or manganese, as alternatives to precious metals could significantly reduce production costs. researchgate.netresearchgate.net

Metal-Free Approaches: Expanding on metal-free strategies, including microwave-assisted synthesis and photocatalysis, offers a pathway to more sustainable chemical production by avoiding heavy metal contaminants. nih.govnih.gov

Process Intensification: The adoption of flow chemistry and other process intensification technologies can enhance reaction efficiency, improve safety, and allow for streamlined, continuous manufacturing.

Novel Building Blocks: Exploring alternative synthetic strategies, such as those starting from N-propargylamines or employing diversity-oriented synthesis, can open new, efficient pathways to the morpholine core and its derivatives. scispace.comresearchgate.netresearchgate.net A recent one or two-step, redox-neutral protocol using inexpensive reagents like ethylene (B1197577) sulfate (B86663) demonstrates a move towards more practical and green synthesis of morpholines. chemrxiv.org

Successful large-scale synthesis, demonstrated by the multigram preparation of various morpholine analogues, is a critical step for enabling extensive preclinical and clinical evaluation. enamine.netresearchgate.net

Exploration of Undiscovered Pharmacological Targets and Therapeutic Areas

The morpholine scaffold is a ubiquitous pharmacophore found in a wide array of FDA-approved drugs, exhibiting a vast spectrum of biological activities. e3s-conferences.orgresearchgate.netnih.gov This versatility suggests that this compound is a promising candidate for screening against a broad range of biological targets to uncover novel therapeutic applications.

The presence of the 4-fluorophenyl moiety is known to enhance metabolic stability and influence receptor binding affinity, potentially unlocking new pharmacological profiles. nih.govnih.gov Future research should systematically explore the activity of this compound in various disease areas.

Table 1: Potential Therapeutic Areas for this compound Screening

| Therapeutic Area | Rationale | Potential Molecular Targets |

|---|---|---|

| Oncology | Morpholine derivatives have shown potent anticancer activity. nih.gov The scaffold is a known inhibitor of pathways like PI3K/mTOR. mdpi.comnih.gov | Kinases (e.g., PI3K, mTOR, EGFR), Topoisomerase I, DNA |

| Neurodegenerative Diseases | The morpholine ring is a key feature in compounds targeting CNS disorders, improving blood-brain barrier permeability. acs.orgnih.gov It can modulate enzymes implicated in neurodegeneration. nih.gov | Cholinesterases (AChE, BuChE), Monoamine Oxidases (MAO-A, MAO-B), BACE-1 |

| Inflammatory Diseases | Pyrimidine-morpholine hybrids are being investigated as potent anti-inflammatory agents. nih.gov | Cytokine pathways, Inflammatory enzymes (e.g., COX) |

| Infectious Diseases | The scaffold has been incorporated into antibacterial and antiviral agents. enamine.netresearchgate.net | Bacterial and viral enzymes, Cell wall synthesis pathways |

High-throughput screening (HTS) campaigns against diverse panels of receptors, enzymes, and ion channels could rapidly identify novel biological activities. Furthermore, phenotypic screening approaches, which assess the compound's effect on cell models of disease, may reveal unexpected therapeutic potential without a preconceived target.

Integration of Advanced Computational and Experimental Methodologies for Drug Discovery

The synergy between computational modeling and experimental validation is a cornerstone of modern drug discovery. For this compound, a combined in silico and in vitro approach can dramatically accelerate the identification and optimization of lead compounds.

Computational methods can be employed to:

Predict Biological Activity: Quantitative Structure-Activity Relationship (QSAR) studies can correlate structural features with biological activity, guiding the design of more potent analogs.

Identify Potential Targets: Molecular docking and virtual screening can be used to assess the binding affinity of this compound against libraries of known protein structures, prioritizing targets for experimental validation. mdpi.com

Elucidate Binding Modes: Molecular dynamics (MD) simulations can provide insights into the stability and dynamics of the compound-target complex, helping to understand the mechanism of action at an atomic level. mdpi.com

Optimize Pharmacokinetics: In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) models can predict the drug-like properties of derivatives, helping to select candidates with favorable pharmacokinetic profiles for synthesis and testing. nih.gov

These computational predictions must be closely integrated with experimental validation. Hits identified from virtual screens can be rapidly tested in biochemical and cell-based assays. This iterative cycle of computational design, chemical synthesis, and biological testing allows for the efficient refinement of lead compounds, saving considerable time and resources in the drug discovery pipeline. nih.gov

Design of Next-Generation this compound-Based Chemical Entities

Building upon the core scaffold of this compound, future research will focus on the rational design of new chemical entities with enhanced potency, selectivity, and optimized pharmacokinetic properties. Structure-activity relationship (SAR) studies will be paramount in guiding these efforts. e3s-conferences.orgnih.govmdpi.com The strategic modification of the parent molecule can lead to significant improvements in its therapeutic profile.

Key design strategies include:

Scaffold Decoration: Introducing various substituents onto the morpholine or phenyl rings to probe interactions with target binding pockets. SAR studies have shown that halogenated aromatic rings can increase the inhibitory activity of morpholine derivatives. e3s-conferences.org

Bioisosteric Replacement: Substituting the morpholine ring with other heterocyclic systems (bioisosteres) to fine-tune physicochemical properties like solubility, lipophilicity, and metabolic stability. enamine.netenamine.net

Scaffold Hopping and Hybridization: Combining the this compound pharmacophore with other known active scaffolds to create hybrid molecules with potentially novel or dual modes of action. nih.govmdpi.com

Conformational Constraint: Introducing rigidity into the molecule, for example by creating fused or bridged bicyclic systems, can lock in a bioactive conformation, leading to increased potency and selectivity. researchgate.netacs.org

Table 2: Illustrative SAR for Hypothetical this compound Derivatives

| Compound | R1 (Phenyl Ring Substitution) | R2 (Morpholine Ring Substitution) | Predicted Effect on Activity |

|---|---|---|---|

| Parent | H | H | Baseline Activity |

| Analog A | 3-Chloro | H | Increased potency due to halogen bonding interactions. |

| Analog B | H | 2-Methyl | May alter conformation and selectivity. |

| Analog C | 3-Chloro | 2-Methyl | Potentially synergistic effects on potency and selectivity. |

| Analog D | 3,5-dichloro | H | Further increased potency or potential toxicity. |

Through these advanced design strategies, the next generation of this compound-based compounds can be tailored to address specific therapeutic challenges, paving the way for innovative new medicines.

Q & A

Q. What are the common synthetic routes for 4-(4-Fluorophenyl)morpholine, and what catalysts are typically employed?

The synthesis of this compound often involves transition-metal catalysis or solvent-free photocatalytic methods. For example, cobalt- and nickel-catalyzed C–H functionalization enables coupling of aryl halides with morpholine derivatives under mild conditions . Alternatively, visible-light photocatalysis in deep-eutectic solvents provides a green chemistry approach, avoiding traditional solvents while maintaining high yields (e.g., 88% yield via benzaldehyde-morpholine-phenylacetylene coupling) . Thermal fusion with amines (e.g., pyrrolidine, piperazine) is another route, requiring prolonged heating (6 hours at elevated temperatures) . Purification typically involves column chromatography (e.g., n-hexane/ethyl acetate gradients) .

Q. How is this compound characterized structurally, and what analytical techniques are critical for confirming its purity?

Structural confirmation relies on 1H/13C NMR (e.g., δ 7.72–7.35 ppm for aromatic protons, δ 67.2 ppm for morpholine carbons) , high-resolution mass spectrometry (HR-MS) (e.g., m/z 177.1154 for C11H15NO ), and EI-MS (e.g., m/z 277.1445 for C19H19NO ). Purity is assessed via HPLC and GC (e.g., using PESTANAL® standards with retention time calibration) . X-ray crystallography is employed for derivatives (e.g., nitrophenyl analogs) to resolve bond angles and molecular packing .

Q. What analytical methods are recommended for quantifying this compound in environmental or biological matrices?

Reverse-phase HPLC with UV detection and GC-MS are standard for trace analysis in agricultural or biological samples . Deuterated internal standards improve accuracy in complex matrices (e.g., plant tissues). Solvent extraction (e.g., acetonitrile partitioning) precedes quantification, with detection limits reported as low as 0.1 ppm .

Advanced Research Questions

Q. How do reaction conditions influence selectivity in catalytic C–H functionalization of this compound?

Catalytic systems like Co/Ni complexes favor ortho-directed C–H activation, but steric hindrance from the fluorophenyl group can reduce regioselectivity . Solvent-free conditions (e.g., deep-eutectic solvents) minimize side reactions by reducing intermolecular collisions, while visible-light excitation enhances radical-mediated pathways . Temperature and ligand choice (e.g., phosphine vs. nitrogen-based) further modulate selectivity, with nickel catalysts offering better tolerance for electron-withdrawing substituents .

Q. What structural modifications enhance bioactivity in fluorophenyl-morpholine derivatives, and what mechanistic insights support these findings?

Adding electron-withdrawing groups (e.g., nitro at the para-position) increases anticancer activity by improving DNA intercalation, as shown in nitrophenyl-morpholine derivatives (IC50 < 10 μM in leukemia cells) . In fungicides, replacing the morpholine oxygen with sulfur (e.g., fenpropimorph analogs) enhances lipid bilayer penetration, disrupting ergosterol biosynthesis . Computational docking studies reveal that fluorine’s electronegativity optimizes target binding (e.g., cytochrome P450 inhibition) .

Q. How does X-ray crystallography resolve ambiguities in molecular geometry for fluorophenyl-morpholine derivatives?